molecular formula C19H13FN4 B5872784 1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5872784
M. Wt: 316.3 g/mol
InChI Key: GRSNWVCMNGZLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, commonly known as FP-MB-4CN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FP-MB-4CN belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

FP-MB-4CN has been found to exhibit promising anti-cancer properties in various preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, FP-MB-4CN has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for the inhibition of cancer cell growth. In addition to its anti-cancer properties, FP-MB-4CN has also been found to exhibit anti-inflammatory and anti-viral activities.

Mechanism of Action

The exact mechanism of action of FP-MB-4CN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, FP-MB-4CN has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, FP-MB-4CN can induce cell cycle arrest and apoptosis in cancer cells. Additionally, FP-MB-4CN has been found to inhibit the activity of certain transcription factors and signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FP-MB-4CN has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Furthermore, FP-MB-4CN has been found to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of FP-MB-4CN for lab experiments is its high potency and selectivity for cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity in normal cells. Additionally, FP-MB-4CN has been found to exhibit good solubility in water, which can facilitate its use in in vitro and in vivo experiments. One of the limitations of FP-MB-4CN is its relatively low stability, which can limit its shelf-life and require careful handling and storage.

Future Directions

There are several potential future directions for the study of FP-MB-4CN. One area of research could be the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further preclinical studies could be conducted to explore the anti-cancer, anti-inflammatory, and anti-viral properties of FP-MB-4CN in more detail. Furthermore, the potential use of FP-MB-4CN in combination with other anti-cancer agents could be investigated to enhance its efficacy. Finally, the safety and efficacy of FP-MB-4CN in human clinical trials could be explored to determine its potential as a novel anti-cancer therapy.

Synthesis Methods

The synthesis of FP-MB-4CN involves a multi-step process that starts with the reaction of 3-fluoroaniline and 2-methylpyridine-3-carbaldehyde to form the intermediate 1-[(3-fluorophenyl)amino]-3-methylpyridin-2(1H)-one. This intermediate is then reacted with 4-cyanobenzoic acid in the presence of a catalyst to yield FP-MB-4CN. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.

properties

IUPAC Name

1-(3-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4/c1-12-9-18(22-14-6-4-5-13(20)10-14)24-17-8-3-2-7-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSNWVCMNGZLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.